Cimicifugic acid D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cimicifugic acid D is a natural product found in Actaea simplex, Actaea heracleifolia, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

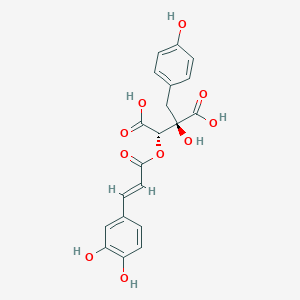

Cimicifugic acid D has the molecular formula C20H18O10 and a molecular weight of 418.3 g/mol. It is classified as a phenolic ester, specifically a derivative of caffeoylglycolic acid. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research .

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study on Cimicifugae Rhizoma (the plant source) identified multiple active components, including this compound, that inhibit inflammatory factors in lung epithelial cells. The mechanism involves modulation of the IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK signaling pathways, which are crucial in inflammatory responses .

Key Findings:

- Inhibition of Cytokines: The compound demonstrated efficacy in reducing levels of inflammatory cytokines such as IL-6 and TNF-α.

- Cellular Models: In vitro experiments showed that this compound significantly inhibited inflammation induced by lipopolysaccharide (LPS) in human lung cells .

Antiviral Activity

This compound has been investigated for its antiviral properties. A study highlighted its potential against enterovirus A71, a virus responsible for hand, foot, and mouth disease. The compound was found to exhibit activity in the low micromolar range against clinical isolates . This suggests that this compound may serve as a candidate for developing antiviral therapies.

Key Findings:

- Bioassay-Guided Purification: Active fractions containing this compound were isolated using high-resolution mass spectrometry.

- Mechanism of Action: The antiviral effects are attributed to the compound's ability to interfere with viral replication processes .

Collagen Degradation Inhibition

This compound also shows promise in preventing collagen degradation, which is relevant in conditions such as arthritis and wound healing. Studies have demonstrated that it inhibits collagenolytic activities more effectively than other related compounds .

Key Findings:

- Inhibition Rates: The compound exhibited 47-64% inhibition of collagen degradation at concentrations between 0.22-0.24 µM.

- Pathological Implications: This property suggests potential applications in treating conditions characterized by excessive collagen breakdown .

Data Tables

| Application | Mechanism | Key Findings |

|---|---|---|

| Anti-Inflammatory | Modulates IL-6/JAK/STAT3 and TLR4 pathways | Inhibits IL-6 and TNF-α expression |

| Antiviral | Interferes with viral replication | Active against enterovirus A71 |

| Collagen Degradation Inhibition | Prevents action of collagenolytic enzymes | 47-64% inhibition at low concentrations |

Case Studies

- Anti-inflammatory Study : A recent investigation into the effects of Cimicifugae Rhizoma on acute pneumonia demonstrated that components like this compound significantly reduced inflammatory markers in vitro, supporting its use in respiratory diseases .

- Antiviral Research : Clinical isolates of enterovirus A71 were tested against fractions containing this compound, revealing promising antiviral activity that warrants further exploration for therapeutic development .

- Collagen Study : Research on the collagenolytic inhibitory effects of Cimicifugic acids highlighted this compound's superior efficacy compared to other related compounds, suggesting potential applications in wound healing therapies .

Eigenschaften

CAS-Nummer |

219986-51-3 |

|---|---|

Molekularformel |

C20H18O10 |

Molekulargewicht |

418.3 g/mol |

IUPAC-Name |

(2R,3S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |

InChI |

InChI=1S/C20H18O10/c21-13-5-1-12(2-6-13)10-20(29,19(27)28)17(18(25)26)30-16(24)8-4-11-3-7-14(22)15(23)9-11/h1-9,17,21-23,29H,10H2,(H,25,26)(H,27,28)/b8-4+/t17-,20-/m1/s1 |

InChI-Schlüssel |

MTGTYFYLZVUKQG-ZUVWSUMTSA-N |

SMILES |

C1=CC(=CC=C1CC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@]([C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(C(=O)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |

Synonyme |

cimicifugic acid cimicifugic acid A cimicifugic acid B cimicifugic acid C cimicifugic acid D cimicifugic acid Gst cimicifugic aicd E |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.